molecular formula C8H20N+ B8486102 Ethyl-di(propan-2-yl)azanium

Ethyl-di(propan-2-yl)azanium

Cat. No. B8486102
M. Wt: 130.25 g/mol
InChI Key: JGFZNNIVVJXRND-UHFFFAOYSA-O
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Patent
US06855831B2

Procedure details

Analogously to Example P1, 1.38 g (10 mmol) of 4-methylene-3-oxabicyclo[3.2.1]octan-2-one are stirred over a period of 12 hours in the presence of 1.29 g (10 mmol) of Hünig's base and 0.13 g of potassium cyanide in 10 ml of acetonitrile. Solid components (potassium salts) are filtered off and the filtrate is evaporated to dryness to yield the ethyldiisopropyl-ammonium salt of 4-hydroxybicyclo[3.2.1]oct-3-en-2-one in the form of a resin.
Name
4-methylene-3-oxabicyclo[3.2.1]octan-2-one
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH:8]2[CH2:9][CH:5]([CH2:6][CH2:7]2)[C:4](=[O:10])[O:3]1.[CH3:11][CH2:12][N:13]([CH:17]([CH3:19])[CH3:18])[CH:14]([CH3:16])[CH3:15].[C-]#N.[K+]>C(#N)C>[CH2:12]([NH+:13]([CH:17]([CH3:19])[CH3:18])[CH:14]([CH3:16])[CH3:15])[CH3:11].[OH:3][C:2]1[CH:8]2[CH2:9][CH:5]([CH2:6][CH2:7]2)[C:4](=[O:10])[CH:1]=1 |f:2.3|

Inputs

Step One
Name
4-methylene-3-oxabicyclo[3.2.1]octan-2-one
Quantity
1.38 g
Type
reactant
Smiles
C=C1OC(C2CCC1C2)=O
Step Two
Name
Quantity
1.29 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.13 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Solid components (potassium salts) are filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)[NH+](C(C)C)C(C)C
Name
Type
product
Smiles
OC1=CC(C2CCC1C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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